6,7-dihydro-5H-benzo[d]isoxazol-4-one
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Overview
Description
6,7-Dihydro-5H-benzo[d]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydro-5H-benzo[d]isoxazol-4-one can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to cyclohexane-1,3-diones . Another method includes the condensation of 2-acylcyclohexane-1,3-diones with hydroxylamine . These reactions typically occur under mild conditions and yield the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-benzo[d]isoxazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Triethyl silane in trifluoroacetic acid is used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
6,7-Dihydro-5H-benzo[d]isoxazol-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-benzo[d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This action can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions like epilepsy.
Comparison with Similar Compounds
6,7-Dihydro-5H-benzo[d]isoxazol-4-one can be compared with other similar compounds such as:
6,7-Dihydrobenzo[c]isoxazol-4-one: This regioisomer has similar structural features but different biological activities.
Benzisoxazoles: These compounds are widely used in drug discovery and have diverse therapeutic applications.
Isoxazole derivatives: These include various substituted isoxazoles that exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-1,2-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXOPJPDKFRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NO2)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007476 |
Source
|
Record name | 6,7-Dihydro-1,2-benzoxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87287-41-0 |
Source
|
Record name | 6,7-Dihydro-1,2-benzoxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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